molecular formula C25H29ClN2O4 B11638469 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11638469
M. Wt: 457.0 g/mol
InChI Key: KELQTFGKRIHPBH-XTQSDGFTSA-N
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Description

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone core, substituted with a chlorophenyl group, a dimethylaminopropyl chain, an ethoxy-methylbenzoyl group, and a hydroxyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-keto acid or ester.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Attachment of the Dimethylaminopropyl Chain: This can be done via an alkylation reaction using 3-dimethylaminopropyl chloride.

    Addition of the Ethoxy-Methylbenzoyl Group: This step might involve another Friedel-Crafts acylation using 4-ethoxy-3-methylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Receptor Binding Studies: Useful in studying interactions with biological receptors.

Medicine

    Drug Development: Potential candidate for developing new pharmaceuticals targeting specific diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in disease pathways, and the compound might exert its effects by binding to active sites or allosteric sites, altering the function of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the ethoxy and methyl groups on the benzoyl moiety in 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds. These substitutions can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H29ClN2O4

Molecular Weight

457.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29ClN2O4/c1-5-32-20-12-9-18(15-16(20)2)23(29)21-22(17-7-10-19(26)11-8-17)28(25(31)24(21)30)14-6-13-27(3)4/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+

InChI Key

KELQTFGKRIHPBH-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C

Origin of Product

United States

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